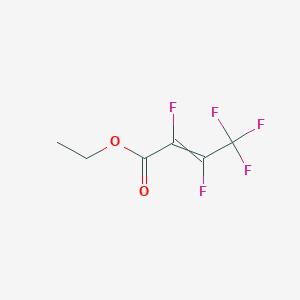
Ethyl 2,3,4,4,4-pentafluorobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3,4,4,4-pentafluorobut-2-enoate: is an organic compound with the molecular formula C6H5F5O2 It is a fluorinated ester, characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with pentafluoropropene under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide.
- The resulting enolate reacts with pentafluoropropene to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Reduction: Ethyl 2,3,4,4,4-pentafluorobutan-2-ol.
Oxidation: Ethyl 2,3,4,4,4-pentafluorobutanoate or corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for developing new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is explored for its potential as a fluorinated probe in imaging studies. Its fluorine atoms can enhance the contrast in imaging techniques such as magnetic resonance imaging (MRI).
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of ethyl 2,3,4,4,4-pentafluorobut-2-enoate involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity through these interactions.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2,2,3,4,4,4-hexafluorobut-2-enoate
- Ethyl 3-amino-4,4,4-trifluorocrotonate
- Ethyl 2,3,3,3-tetrafluoropropanoate
Comparison: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is unique due to the specific arrangement and number of fluorine atoms, which influence its chemical properties and reactivity Compared to ethyl 2,2,3,4,4,4-hexafluorobut-2-enoate, it has one fewer fluorine atom, resulting in different steric and electronic effects
Eigenschaften
CAS-Nummer |
20578-74-9 |
|---|---|
Molekularformel |
C6H5F5O2 |
Molekulargewicht |
204.09 g/mol |
IUPAC-Name |
ethyl 2,3,4,4,4-pentafluorobut-2-enoate |
InChI |
InChI=1S/C6H5F5O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h2H2,1H3 |
InChI-Schlüssel |
IWYWFRZTVHUEGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


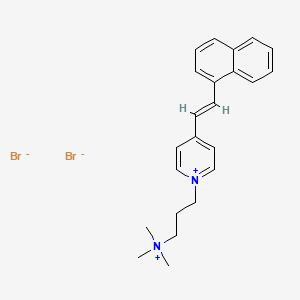
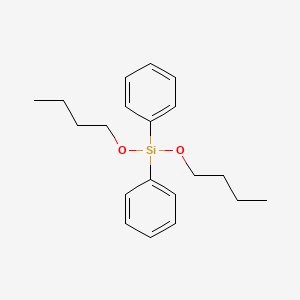



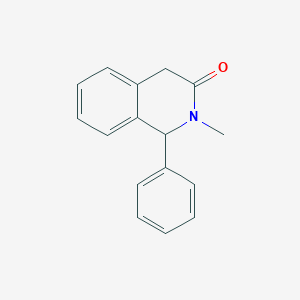

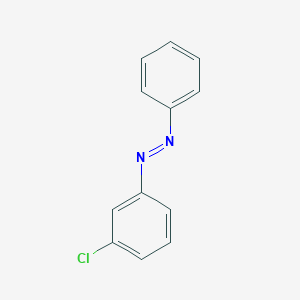
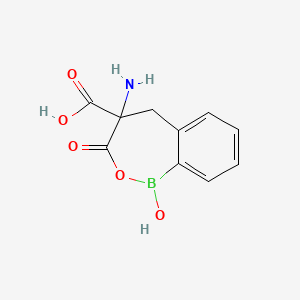

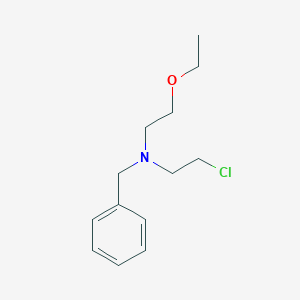


![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
